Chemical properties of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine
Chemical properties of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine
An In-depth Technical Guide to the Chemical Properties of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine
This guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. Given the limited specific experimental data for this molecule in peer-reviewed literature, this document establishes a robust scientific profile by integrating data from public chemical databases, exploring general synthetic methodologies for the pyrrolo[1,2-c]imidazole scaffold, and drawing expert comparisons with its well-characterized isomer, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine. This approach ensures a thorough and trustworthy examination for researchers, scientists, and drug development professionals.
Introduction to the Pyrrolo[1,2-c]imidazole Scaffold
The pyrrolo[1,2-c]imidazole ring system is a fused heterocyclic scaffold that has garnered interest in medicinal chemistry. Natural and synthetic derivatives are known to possess a range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antibacterial properties.[1][2] The specific compound of interest, 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine (PubChem CID: 21608158), is a saturated derivative featuring a primary amine at the 7-position.[3] Its structure presents a unique three-dimensional arrangement of nitrogen atoms, suggesting potential for complex interactions with biological targets.
To provide a comprehensive understanding, this guide will also reference the isomeric 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. The subtle difference in the fusion of the five-membered rings—specifically, the position of the bridgehead nitrogen—has significant implications for the molecule's stereochemistry, basicity, and reactivity.
Caption: Structural comparison of the [1,2-c] and [1,2-a] isomers.
Part 1: Physicochemical and Structural Properties
The fundamental chemical properties of a molecule dictate its behavior in both chemical and biological systems. While experimental data for the title compound is limited, computational descriptors provide valuable initial insights.
Comparative Physicochemical Data
The following table summarizes the computed properties for both the [1,2-c] and the more extensively studied [1,2-a] isomers, sourced from the PubChem database. The identical molecular formula (C₆H₉N₃) and weight underscore their isomeric relationship, yet differences in properties like polar surface area hint at distinct behaviors.
| Property | 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine | Data Source |
| PubChem CID | 21608158 | 45087161 | [3][4] |
| Molecular Formula | C₆H₉N₃ | C₆H₉N₃ | [3][4] |
| Molecular Weight | 123.16 g/mol | 123.16 g/mol | [3][4] |
| Topological Polar Surface Area | 54.9 Ų | 43.8 Ų | [3][4] |
| Hydrogen Bond Donors | 2 | 1 | [3][4] |
| Hydrogen Bond Acceptors | 3 | 2 | [3][4] |
| XLogP3-AA (LogP) | -1.1 | -1.0 | [3][4] |
| Rotatable Bond Count | 1 | 1 | [3][4] |
Structural Analysis
The structure of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is characterized by the fusion of a pyrrolidine ring to an imidazole ring. The amine group at C7 introduces a chiral center, meaning the compound can exist as a pair of enantiomers.
As a proxy for understanding the three-dimensional structure, studies on the parent scaffold of the isomer, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, have shown that the pyrrolidine ring adopts an envelope conformation.[5][6] This puckering helps to relieve torsional strain within the fused-ring system. It is highly probable that the pyrrolidine ring in the [1,2-c] isomer adopts a similar conformation. The crystal structure of the [1,2-a] parent compound is stabilized by C—H⋯N hydrogen bonds, and similar intermolecular forces are expected to govern the solid-state packing of the [1,2-c] amine.[5]
Part 2: Synthesis and Spectroscopic Characterization
The synthesis and definitive identification of the target molecule are paramount for any further investigation.
Synthetic Approaches
-
Intramolecular Wittig Reactions: This method can be used to form the pyrrole ring fused to a pre-existing imidazole.[7]
-
Post-Ugi Cascade Reactions: Multi-component reactions like the Ugi reaction can be designed to produce intermediates that subsequently cyclize to form the desired scaffold.[1][8]
-
Cyclocondensation Reactions: Intermolecular cyclocondensation of pyrrole derivatives with reagents like isocyanates can also yield the fused system.[1][8]
A plausible route to the target amine could involve the synthesis of the corresponding ketone, 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-one, followed by reductive amination.
Validated Protocol: Synthesis of the Isomeric Parent Scaffold
To provide a concrete example of a robust synthetic procedure for this class of molecules, the following is a literature-derived protocol for the synthesis of the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.[5][6] This multi-step process demonstrates a common strategy for building the fused bicyclic system.
Objective: Synthesize 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Step 1: Formation of Methyl 4-chlorobutanimidate hydrochloride
-
Dissolve 4-chlorobutyronitrile (1.0 eq) and methanol (1.05 eq) in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution at room temperature until saturation is achieved.
-
Stir the reaction mixture for 24 hours, during which a white precipitate will form.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the imidate hydrochloride salt.
Step 2: Formation of the Amidine Intermediate
-
Suspend the imidate salt (1.0 eq) in dichloromethane.
-
Add aminoacetaldehyde dimethyl acetal (1.0 eq) followed by triethylamine (3.0 eq).
-
Heat the mixture to reflux (approx. 333 K) for 2 hours.
-
Cool the reaction, remove the solvent under reduced pressure, and dry the resulting crude amidine intermediate under vacuum.
Step 3: Cyclization to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
-
Stir the crude amidine in formic acid at an elevated temperature (approx. 353 K) for 20 hours. This step facilitates both deprotection of the acetal and cyclization.
-
Cool the mixture and carefully neutralize by adding solid sodium bicarbonate until the pH reaches ~10.
-
Extract the aqueous solution with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the final product by sublimation to afford a crystalline solid.
Caption: Workflow for the synthesis of the pyrrolo[1,2-a]imidazole scaffold.
Expected Spectroscopic Signature
Definitive characterization of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine would rely on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: Key expected signals would include distinct peaks for the two protons on the imidazole ring, a multiplet for the proton at the C7 position adjacent to the amine, and complex multiplets for the methylene protons of the pyrrolidine ring. The two protons of the primary amine (NH₂) would likely appear as a broad singlet. Addition of D₂O would cause this signal to disappear due to H-D exchange, confirming its identity.[9]
-
¹³C NMR Spectroscopy: The spectrum would show six distinct carbon signals. The carbon atom bonded to the amine group (C7) would be shifted downfield. Carbons adjacent to the ring nitrogens would also be deshielded and appear at a lower field compared to a simple alkane.[9]
-
Infrared (IR) Spectroscopy: A crucial diagnostic feature would be a pair of medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching modes of a primary amine.[9]
-
Mass Spectrometry: According to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] Therefore, the mass spectrum should show a molecular ion peak (M⁺) at an m/z of 123, confirming the molecular formula C₆H₉N₃.
Part 3: Reactivity, Stability, and Applications
Chemical Reactivity and Stability
-
Basicity: The molecule possesses three nitrogen atoms, each capable of acting as a Lewis base. The primary amine nitrogen is expected to be a primary site of protonation. The sp³-hybridized nitrogen in the pyrrolidine ring (N5) and the sp²-hybridized, non-bridgehead nitrogen in the imidazole ring (N2) also contribute to the overall basicity. The relative pKa values would require experimental determination or high-level computational modeling.
-
Nucleophilicity: The primary amine group is a potent nucleophile and would readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines.
-
Stability: The fused bicyclic core of related scaffolds like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is noted for its stability, which is beneficial for applications in materials science and as a core for drug candidates.[5] The title compound is expected to share this stability under typical laboratory conditions, though it may be sensitive to strong oxidizing agents.
Potential Applications in Drug Discovery
The broader class of pyrroloimidazole derivatives has shown significant promise in medicinal chemistry. The structural features of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine make it an attractive scaffold for further exploration.
-
Enzyme Inhibition: The defined three-dimensional structure and array of hydrogen bond donors and acceptors could allow it to fit into the active sites of enzymes.
-
Receptor Modulation: Its similarity to endogenous neurotransmitters suggests potential activity at receptors within the central nervous system. The isomeric scaffold, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, is noted as a building block for drugs targeting CNS disorders.[10]
-
Anticancer and Antimicrobial Activity: Numerous studies have highlighted the potential of pyrrolo[1,2-c]imidazoles and related fused imidazole systems as anticancer and antimicrobial agents.[1][2][11][12] The introduction of the amine group provides a handle for further chemical modification to optimize activity and selectivity.
Caption: Relationship between core structure and potential applications.
Conclusion
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is a chiral, fused heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental characterization is not yet widely published, this guide has established a robust profile of its predicted physicochemical properties, reactivity, and spectroscopic signatures based on established chemical principles and comparative analysis with its well-documented isomer. The synthetic accessibility of the pyrroloimidazole scaffold, combined with the known biological activities of this class of molecules, marks 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine as a promising candidate for future research and development. Further experimental validation is necessary to fully unlock its potential.
References
-
PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. National Center for Biotechnology Information. [Link]
- Journal Not Found.
- Journal Not Found. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC - NIH.
-
Lyudmila I. Larina et al. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. Molecules, MDPI. [Link]
- Journal Not Found. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC.
- Journal Not Found. Proposed synthetic route leading to pyrrole–imidazole 7.
-
PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. National Center for Biotechnology Information. [Link]
-
Anna A. Nevskaya et al. (2022). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][1]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][1]benzazepines and evaluation of their bioactivity. RSC Advances, Royal Society of Chemistry. [Link]
-
MySkinRecipes. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. [Link]
-
Nourallah Hazeri et al. (2011). Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Letters in Organic Chemistry, Bentham Science. [Link]
- Journal Not Found.
- Journal Not Found. (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
-
PubChem. 5H,6H,7H-pyrrolo(1,2-a)imidazol-7-amine. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine | C6H9N3 | CID 21608158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5H,6H,7H-pyrrolo(1,2-a)imidazol-7-amine | C6H9N3 | CID 45087161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol [myskinrecipes.com]
- 11. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
